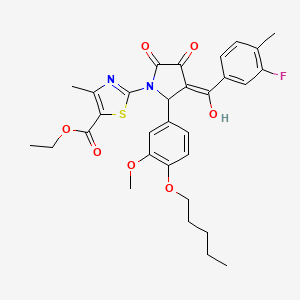
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, cyclization, and esterification. Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate include other pyrrole and thiazole derivatives with similar functional groups. These compounds may share some properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
618073-33-9 |
|---|---|
Fórmula molecular |
C31H33FN2O7S |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H33FN2O7S/c1-6-8-9-14-41-22-13-12-19(16-23(22)39-5)25-24(26(35)20-11-10-17(3)21(32)15-20)27(36)29(37)34(25)31-33-18(4)28(42-31)30(38)40-7-2/h10-13,15-16,25,35H,6-9,14H2,1-5H3/b26-24+ |
Clave InChI |
BZTFAIZBGBDSCJ-SHHOIMCASA-N |
SMILES isomérico |
CCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


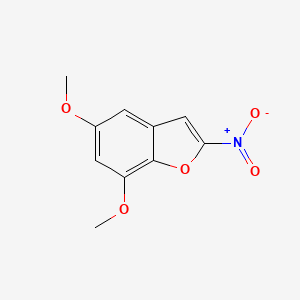
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
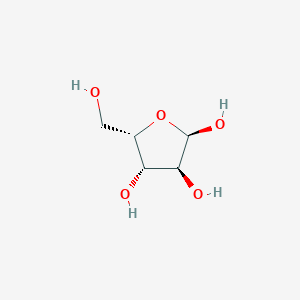

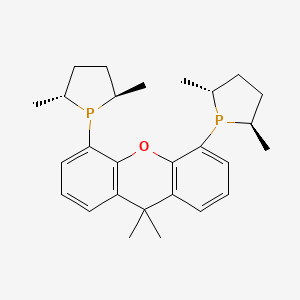



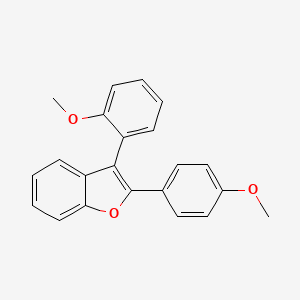
![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
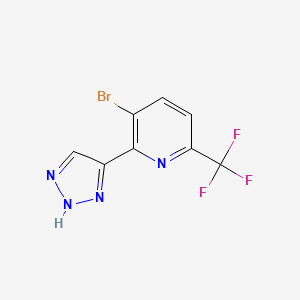

![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)
![2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol](/img/structure/B15209665.png)
